molecular formula C21H16BrN5O3S B15111278 2-(benzylsulfanyl)-5-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide

Cat. No.: B15111278
M. Wt: 498.4 g/mol
InChI Key: YJNPEKOIWWJJIF-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a benzylsulfanyl group, a bromine atom, and an oxadiazole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where a benzylthiol reacts with a halogenated pyrimidine intermediate.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the oxadiazole-substituted pyrimidine with 4-(4-methoxyphenyl)amine under appropriate conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

2-(benzylsulfanyl)-5-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-4-(4-methylphenyl)-6-[(prop-2-en-1-yl)amino]pyrimidine-5-carbonitrile
  • 2-(benzylsulfanyl)-4-chloro-6-(4-methylphenyl)pyrimidine-5-carbonitrile

Uniqueness

2-(benzylsulfanyl)-5-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide is unique due to the presence of the oxadiazole ring and the specific substitution pattern on the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H16BrN5O3S

Molecular Weight

498.4 g/mol

IUPAC Name

2-benzylsulfanyl-5-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H16BrN5O3S/c1-29-15-9-7-14(8-10-15)17-19(27-30-26-17)25-20(28)18-16(22)11-23-21(24-18)31-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,25,27,28)

InChI Key

YJNPEKOIWWJJIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NC(=NC=C3Br)SCC4=CC=CC=C4

Origin of Product

United States

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